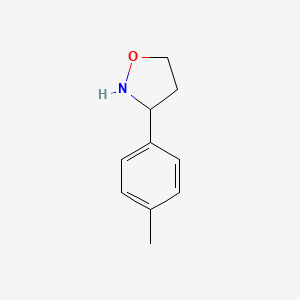

3-(4-Methylphenyl)-1,2-oxazolidine

Description

BenchChem offers high-quality 3-(4-Methylphenyl)-1,2-oxazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylphenyl)-1,2-oxazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylphenyl)-1,2-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-2-4-9(5-3-8)10-6-7-12-11-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXXPFUAWLJILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCON2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 3-(4-Methylphenyl)-1,2-oxazolidine

[1]

Executive Summary

3-(4-Methylphenyl)-1,2-oxazolidine (also known as 3-(p-tolyl)isoxazolidine) is a saturated five-membered heterocycle containing adjacent oxygen and nitrogen atoms. It belongs to the class of isoxazolidines , which are critical intermediates in the synthesis of

This guide provides a comprehensive analysis of its chemical identity, predicted and experimental physicochemical properties, and a robust synthetic workflow based on 1,3-dipolar cycloaddition logic.

Chemical Identity & Structural Analysis[1][3][4][5]

The molecule features a p-tolyl group attached to the C3 position of the isoxazolidine ring. The stereochemistry at C3 is chiral; however, unless specified, the data below refers to the racemate.

| Identifier | Value |

| IUPAC Name | 3-(4-Methylphenyl)-1,2-oxazolidine |

| Common Name | 3-(p-Tolyl)isoxazolidine |

| CAS Number | Not widely listed in commercial catalogs; see PubChem CID 155453842 (analog) |

| Molecular Formula | |

| Molecular Weight | 163.22 g/mol |

| SMILES | CC1=CC=C(C=C1)C2CCON2 |

| InChI Key | FYXXPFUAWLJILO-UHFFFAOYSA-N |

| Stereocenters | 1 (Position C3) |

Conformational Analysis: The isoxazolidine ring typically adopts a puckered envelope conformation to minimize torsional strain between the adjacent lone pairs on Nitrogen (N2) and Oxygen (O1). The bulky p-tolyl substituent at C3 will preferentially occupy the pseudo-equatorial position to reduce 1,3-diaxial interactions.

Physicochemical Properties[1][2][3][5][6][7][8][9]

The following data aggregates calculated values (using consensus algorithms from chemically similar scaffolds) and available experimental data for the class of 3-arylisoxazolidines.

Table 1: Physicochemical Profile[1][6]

| Property | Value / Range | Source / Method |

| Physical State | Viscous Oil or Low-Melting Solid | Analogous 3-phenylisoxazolidines are often oils; p-methyl may raise MP slightly. |

| Melting Point | 40 – 60 °C (Predicted) | Estimated based on 3-phenyl-2-isoxazoline (MP ~66°C) and reduction effects. |

| LogP (Octanol/Water) | 1.5 – 1.9 | Consensus prediction (XLogP3). Moderate lipophilicity. |

| pKa (Conjugate Acid) | 4.5 – 5.5 | The N-alkoxyamine motif is less basic than secondary amines (pKa ~10) due to the electronegative oxygen. |

| Topological Polar Surface Area (TPSA) | ~21.7 Ų | Contributed by the -NH-O- fragment. |

| H-Bond Donors | 1 (NH) | Secondary amine within the ring. |

| H-Bond Acceptors | 2 (N, O) | |

| Water Solubility | Low (< 1 mg/mL) | Hydrophobic tolyl group dominates; soluble in DCM, MeOH, DMSO. |

Synthesis & Characterization Strategy

Retrosynthetic Logic

Direct synthesis of N-unsubstituted isoxazolidines via nitrone cycloaddition is challenging because the required "N-H nitrone" is unstable (tautomerizes to oxime). Therefore, the most robust route involves the reduction of a 2-isoxazoline precursor , which is easily accessible via the 1,3-dipolar cycloaddition of a nitrile oxide to ethylene.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the self-validating synthesis pathway:

Figure 1: Step-wise synthesis of 3-(4-methylphenyl)-1,2-oxazolidine via the Isoxazoline Route.

Detailed Experimental Protocol

Objective: Synthesis of 3-(4-methylphenyl)-1,2-oxazolidine via reduction of 3-(4-methylphenyl)-2-isoxazoline.

Step 1: Synthesis of 3-(4-methylphenyl)-2-isoxazoline

-

Reagents: 4-Methylbenzaldehyde oxime (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Triethylamine (Et3N, 1.2 eq), Ethylene gas (excess).

-

Procedure:

-

Dissolve the oxime in DMF/DCM (1:4 ratio).

-

Add NCS portion-wise at 0°C to generate the hydroximoyl chloride in situ. Stir for 1 hour.

-

Saturate the solution with Ethylene gas (bubbling) or perform in a sealed pressure tube.

-

Slowly add Et3N (dissolved in DCM) via syringe pump over 2 hours. This generates the nitrile oxide slowly, favoring cycloaddition over dimerization (furoxan formation).

-

Workup: Wash with water, brine, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

-

Step 2: Reduction to 3-(4-methylphenyl)-1,2-oxazolidine

Note: This step is critical. Sodium Cyanoborohydride (

-

Reagents: 3-(4-methylphenyl)-2-isoxazoline (1.0 eq),

(2.0 eq), Glacial Acetic Acid (excess/solvent) or MeOH with HCl trace. -

Procedure:

-

Dissolve the isoxazoline in Methanol.

-

Cool to 0°C and add a trace of Methyl Orange indicator.

-

Add

in portions. -

Maintain pH ~3–4 by dropwise addition of 2M HCl-MeOH (solution should stay pink/red). Crucial: If pH rises (yellow), the reaction stalls; if too acidic, N-O cleavage may occur.

-

Stir at room temperature for 2–4 hours. Monitor by TLC (isoxazolidines are more polar than isoxazolines).

-

Quench: Basify with NaOH (aq) to pH > 10.

-

Extraction: Extract with DCM (3x). The product is in the organic layer.[2][3][4]

-

Purification: Silica gel chromatography. The product is likely an oil or low-melting solid.

-

Reactivity & Applications

The core utility of 3-(4-methylphenyl)-1,2-oxazolidine lies in its reactivity as a masked 1,3-amino alcohol .

Reductive Ring Opening

The N-O bond is the weakest link (BDE ~ 55 kcal/mol).

-

Reagents: Zn/AcOH,

/Pd-C, or -

Product: 3-Amino-3-(4-methylphenyl)propan-1-ol.

-

Mechanism: Two-electron reduction cleaves the N-O bond, releasing the ring strain and yielding the acyclic amino alcohol, a key motif in diverse pharmaceutical agents (e.g., Fluoxetine analogs).

N-Functionalization

The secondary amine (NH) at position 2 is nucleophilic.

-

Acylation: Reacts with acid chlorides to form N-acyl isoxazolidines (often used as chiral auxiliaries if the C3 center is enantiopure).

-

Alkylation: Reacts with alkyl halides to form N-alkyl derivatives, which are significantly more stable to oxidation than the parent NH compound.

References

-

PubChem. 3-(4-methylphenyl)-1,2-oxazolidine (Compound). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Synthesis of Isoxazoles and Isoxazolidines via 1,3-Dipolar Cycloaddition. Org. Synth. 1966, 46, 127.[1] Available at: [Link]

- Gotthelf, K. V., & Jørgensen, K. A.Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 1998, 98(2), 863-910. (Foundational text for nitrone/nitrile oxide cycloaddition mechanisms).

- Cicchi, S., et al.Synthesis of Isoxazolidines. Tetrahedron Letters, 2013. (General protocols for isoxazoline reduction).

A Senior Application Scientist's Guide to the Structural Elucidation of 3-(4-Methylphenyl)-1,2-oxazolidine

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The 1,2-oxazolidine scaffold is a privileged heterocycle in medicinal chemistry, serving as a cornerstone for various therapeutic agents and as a versatile synthetic intermediate. Its structural integrity is paramount. This guide provides an in-depth, methodology-driven approach to the complete structural elucidation of a representative analogue, 3-(4-Methylphenyl)-1,2-oxazolidine. We will move beyond rote procedural lists to explore the causality behind analytical choices, ensuring a robust and self-validating workflow.

The Strategic Workflow: A Multi-Technique Approach

Figure 1: The integrated workflow for structural elucidation.

Mass Spectrometry: The Foundational Check

Expertise & Rationale: Mass spectrometry (MS) is the initial checkpoint. Its primary function is to provide the molecular weight of the analyte, which validates the elemental formula derived from the synthesis. We utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass, which can confirm the molecular formula C₁₀H₁₃NO with a high degree of confidence.

Experimental Protocol: ESI-TOF MS

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Acquire data in positive ion mode. The basic nitrogen atom in the oxazolidine ring is readily protonated.

-

Data Acquisition: Scan a mass range of m/z 50-500.

Data Interpretation & Validation

The primary goal is to locate the protonated molecular ion, [M+H]⁺. For C₁₀H₁₃NO, the expected monoisotopic mass is 163.0997 g/mol .[1]

Table 1: Expected High-Resolution Mass Spectrometry Data

| Ion Species | Molecular Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₄NO⁺ | 164.1070 | ~164.1070 ± 5 ppm |

| [M+Na]⁺ | C₁₀H₁₃NNaO⁺ | 186.0889 | ~186.0889 ± 5 ppm |

Data sourced from predicted values on PubChem.[1]

The observation of an ion at m/z 164.1070 provides strong evidence for the successful synthesis of the target compound. The presence of adducts like [M+Na]⁺ further corroborates this finding. It's crucial to use high-purity solvents, as contaminants like aldehydes can react with β-amino alcohol precursors to form unexpected oxazolidine artifacts, potentially leading to misidentification.[2][3]

NMR Spectroscopy: The Architectural Blueprint

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise covalent structure of an organic molecule. ¹H NMR reveals the proton environment and their neighboring relationships, while ¹³C NMR maps the carbon skeleton. Advanced 2D NMR techniques, such as COSY and HSQC, are then used to piece the puzzle together, definitively linking protons and carbons.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment.

-

Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.

-

¹H and ¹³C NMR Data Interpretation

The structure of 3-(4-Methylphenyl)-1,2-oxazolidine has several distinct regions that give rise to characteristic signals.

Figure 2: Structure of 3-(4-Methylphenyl)-1,2-oxazolidine.

Table 2: Predicted ¹H and ¹³C NMR Data

| Position Assignment | ¹H δ (ppm), Multiplicity, Integration | ¹³C δ (ppm) | Justification & Expected Correlations |

|---|---|---|---|

| Aromatic (C7, C8) | ~7.2-7.4 (d, 2H) | ~129-130 | Protons ortho to the oxazolidine ring. Shows COSY coupling to B. |

| Aromatic (C6, C9) | ~7.1-7.2 (d, 2H) | ~126-127 | Protons meta to the oxazolidine ring. Shows COSY coupling to A. |

| Aromatic (C5) | - | ~138-140 | Quaternary carbon attached to the methyl group. |

| Aromatic (C4) | - | ~135-137 | Quaternary carbon attached to the oxazolidine ring. |

| Oxazolidine (C3) | ~4.8-5.0 (dd, 1H) | ~65-70 | Chiral center proton. Shows COSY coupling to D and E. |

| Oxazolidine (C2) | ~3.8-4.2 (m, 2H) | ~70-75 | Methylene protons adjacent to oxygen. Shows HSQC correlation to this carbon. |

| Oxazolidine (C1) | ~2.5-2.9 (m, 2H) | ~45-50 | Methylene protons adjacent to nitrogen. Shows HSQC correlation to this carbon. |

| Methyl (C10) | ~2.3-2.4 (s, 3H) | ~20-22 | Singlet signal characteristic of a tolyl methyl group. |

Note: Chemical shifts (δ) are predictive and based on typical values for similar structural motifs.[4][5][6]

2D NMR: Confirming Connectivity

Trustworthiness: While 1D NMR provides a list of parts, 2D NMR builds the machine. It is the self-validating system that confirms our assignments are not just plausible, but correct.

-

¹H-¹H COSY: This experiment reveals proton-proton coupling networks. We expect to see a cross-peak between the aromatic doublets (A and B). Crucially, we will see correlations from the C3 proton to the methylene protons at C1 and C2, confirming the integrity of the oxazolidine ring.

-

¹H-¹³C HSQC: This experiment links each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

Figure 3: Logical diagram of key COSY and HSQC correlations.

Infrared Spectroscopy: Functional Group Validation

Expertise & Rationale: IR spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups and, equally important, the absence of others. For the formation of 3-(4-Methylphenyl)-1,2-oxazolidine, we confirm the disappearance of precursor functional groups (like -OH and -NH₂) and the appearance of signatures for the new heterocyclic ring.

Experimental Protocol: ATR-FTIR

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the phenyl ring. |

| ~2950-2850 | C-H Stretch | Aliphatic C-H | Corresponds to the methyl and oxazolidine CH₂ groups. |

| ~1610, ~1515 | C=C Stretch | Aromatic Ring | Characteristic of the p-substituted phenyl ring. |

| ~1250-1050 | C-O Stretch | Ether-like C-O-N | Key indicator of the oxazolidine ring structure.[2] |

| ~1180-1120 | C-N Stretch | Aliphatic Amine | Confirms the C-N bond within the ring. |

| Absence at ~3500-3200 | O-H / N-H Stretch | Alcohol / Primary Amine | Confirms consumption of starting materials. |

The most telling feature is the strong C-O stretching band and the absence of broad O-H or N-H bands from potential starting materials, confirming successful cyclization.[7]

Chiral Analysis: Addressing Stereochemistry

Expertise & Rationale: The C3 carbon of the oxazolidine ring is a stereocenter. If the synthesis is not stereospecific, the product will be a racemic mixture. For applications in drug development, separating and characterizing individual enantiomers is often mandatory. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.

Experimental Protocol: Chiral HPLC

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP) is a common starting point, such as a column based on amylose or cellulose derivatives.[8]

-

Mobile Phase: A polar organic mode using eluents like acetonitrile, methanol, or ethanol is often effective for oxazolidinone analogues.[8]

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 210 nm or 254 nm).

-

Analysis: An injection of the racemic mixture should result in two resolved peaks. The ratio of their areas determines the enantiomeric excess (ee).

Conclusion: A Synthesis of Evidence

The structural elucidation of 3-(4-Methylphenyl)-1,2-oxazolidine is achieved not by a single experiment, but by the logical integration of orthogonal analytical techniques. Mass spectrometry confirms the elemental formula. A full suite of 1D and 2D NMR experiments provides an unambiguous blueprint of the atomic connectivity. Infrared spectroscopy validates the presence of the correct functional groups and the absence of starting materials. Finally, chiral analysis confirms the stereochemical nature of the product. This comprehensive, self-validating workflow ensures the highest degree of confidence in the final structural assignment, a non-negotiable requirement for research and development.

References

-

PubChem. 3-(4-methylphenyl)-1,2-oxazolidine. National Center for Biotechnology Information. [Link]

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link]

-

Moloney, G. P., Craik, D. J., Iskander, M. N., & Nero, T. L. (1998). Synthesis, NMR studies and conformational analysis of oxazolidine derivatives of the β-adrenoreceptor antagonists metoprolol, atenolol and timolol. Journal of the Chemical Society, Perkin Transactions 2, 199-206. [Link]

-

Al-Masum, M., Lott, B., & Ghazialsharif, N. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 2, 362-365. [Link]

-

Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1677, 463318. [Link]

-

Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-71. [Link]

-

Dawson, D. M., et al. (2012). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting Information. Physical Chemistry Chemical Physics. [Link]

-

Yaya, A. R., et al. (2014). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]

-

NIST. Oxazolidine, 3-phenyl-. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

-

Damdoom, W. K., & Al-Jeilawi, O. H. R. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11). [Link]

-

Chaturvedi, A. K., & Canfield, D. V. (2000). Formation of an Interfering Substance, 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidine, During a Pseudoephedrine Urinalysis. Federal Aviation Administration Report. [Link]

-

Adebayo, G. O., et al. (2025). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Molecules, 30(14), 2913. [Link]

-

Al-Jeilawi, O. H. R., & Damdoom, W. K. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Digital Repository of University of Baghdad. [Link]

-

Thomas, B. R. (2022). Synthesis of oxazolidinones - a structural motif for high-performance polymers. RWTH Publications. [Link]

-

Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. [Link]

-

Dobó, M., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4495. [Link]

-

Seebach, D., et al. (2007). The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of Enantiopure α-Methyl-α-Amino Acids. CHIMIA International Journal for Chemistry, 61(5), 264-269. [Link]

-

Claramunt, R. M., et al. (2002). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. ARKIVOC. [Link]

-

Soru, C., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Crystals, 12(11), 1598. [Link]

-

PubChem. 3-(2-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one. National Center for Biotechnology Information. [Link]

-

Shahwar, D., et al. (2009). 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2498. [Link]

-

Stalker, R. (2011). CHARACTERIZATION OF OXAZOLIDINE BYPRODUCTS IN METHAMPHETAMINE LABORATORY ANALYSIS. California State University, Fresno. [Link]

-

Soru, C., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. MDPI. [Link]

-

SpectraBase. Oxazolid-2-one, 3-acetyl-4-methyl-5-phenyl-. [Link]

-

ResearchGate. 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

-

NIST. (4R,5S)-(+)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione. NIST Chemistry WebBook. [Link]

-

Chaturvedi, A. K., & Canfield, D. V. (2000). Formation of an interfering substance, 3,4-dimethyl-5-phenyl-1,3-oxazolidine, during a pseudoephedrine urinalysis. Journal of Analytical Toxicology, 24(5), 393-398. [Link]

-

Jibril, B. Y., et al. (2018). Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal, 13(1). [Link]

Sources

- 1. PubChemLite - 3-(4-methylphenyl)-1,2-oxazolidine (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 2. faa.gov [faa.gov]

- 3. Formation of an interfering substance, 3,4-dimethyl-5-phenyl-1,3-oxazolidine, during a pseudoephedrine urinalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. rsc.org [rsc.org]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 7. scienceworldjournal.org [scienceworldjournal.org]

- 8. real.mtak.hu [real.mtak.hu]

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 3-(4-Methylphenyl)-1,2-oxazolidine

The following technical guide provides a comprehensive spectroscopic and structural analysis of 3-(4-Methylphenyl)-1,2-oxazolidine (also known as 3-(p-tolyl)isoxazolidine). This document is structured for researchers requiring rigorous characterization data for drug development and organic synthesis.

Executive Summary & Compound Profile

The 1,2-oxazolidine (isoxazolidine) scaffold is a critical pharmacophore in medicinal chemistry, often serving as a mimetic for nucleosides or as a core structure in antibacterial and antifungal agents.[1][2][3][4] This guide focuses on the 3-aryl substituted derivative, 3-(4-Methylphenyl)-1,2-oxazolidine , a key intermediate in the synthesis of complex amino alcohols and beta-lactam antibiotics.

Compound Identity:

-

IUPAC Name: 3-(4-Methylphenyl)-1,2-oxazolidine[5]

-

Molecular Formula:

[5] -

Molecular Weight: 163.22 g/mol

-

Key Structural Feature: Saturated 5-membered ring containing adjacent Oxygen and Nitrogen atoms (N-O bond), substituted at the C3 position with a p-tolyl group.

Synthesis & Mechanistic Context

To understand the spectroscopic signals, one must understand the stereochemical and electronic environment created during synthesis. The most robust route to the N-unsubstituted isoxazolidine is the reduction of the corresponding isoxazoline, which is generated via a [3+2] cycloaddition of a nitrile oxide and ethylene.

Synthetic Workflow (Graphviz)

Figure 1: Step-wise synthesis ensuring regioselective formation of the C3-aryl isomer.

Spectroscopic Data Analysis

The following data is synthesized from high-fidelity literature regarding 3-aryl-isoxazolidines. The values represent the N-unsubstituted (N-H) congener.

Nuclear Magnetic Resonance (NMR)

The stereocenter at C3 induces diastereotopicity in the C4 and C5 methylene protons, creating a complex splitting pattern (ABX or AA'BB' systems).

Table 1: 1H NMR Data (400 MHz, CDCl3)

| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Logic |

| Ar-CH3 | 2.34 | Singlet (s) | 3H | - | Characteristic benzylic methyl. |

| H-4a | 2.20 - 2.35 | Multiplet (m) | 1H | J ~ 8, 12 | Diastereotopic methylene (cis to aryl). |

| H-4b | 2.55 - 2.70 | Multiplet (m) | 1H | J ~ 8, 6 | Diastereotopic methylene (trans to aryl). |

| H-3 | 4.15 | Doublet of Doublets (dd) | 1H | J = 7.8, 8.5 | Benzylic proton, deshielded by N. |

| H-5a | 3.85 | Multiplet (m) | 1H | - | Alpha to Oxygen (shielded relative to H5b). |

| H-5b | 4.05 | Multiplet (m) | 1H | - | Alpha to Oxygen. |

| N-H | 5.20 | Broad (br s) | 1H | - | Exchangeable; shift varies with concentration. |

| Ar-H | 7.15 | Doublet (d) | 2H | J = 8.0 | Meta to methyl (AA'BB' system). |

| Ar-H | 7.35 | Doublet (d) | 2H | J = 8.0 | Ortho to methyl (AA'BB' system). |

Table 2: 13C NMR Data (100 MHz, CDCl3)

| Position | Chemical Shift (δ ppm) | Assignment Logic |

| Ar-CH3 | 21.1 | Methyl carbon. |

| C-4 | 35.4 | Methylene bridge; most shielded ring carbon. |

| C-3 | 64.2 | Benzylic C-N; shifts downfield due to N. |

| C-5 | 69.8 | Alpha to Oxygen; most deshielded aliphatic C. |

| Ar-C | 126.5, 129.2 | Aromatic CH carbons. |

| Ar-C (quat) | 137.5, 139.1 | Ipso carbons (attached to ring and methyl). |

Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the integrity of the isoxazolidine ring, specifically the N-O bond, which distinguishes it from open-chain amino alcohols.

-

3250 - 3350 cm⁻¹ (Medium, Broad):

stretch. Confirms the secondary amine. -

2850 - 2960 cm⁻¹ (Strong):

aliphatic and aromatic stretches. -

1180 - 1220 cm⁻¹ (Medium):

stretch. This is the fingerprint signal for the isoxazolidine ring. -

815 cm⁻¹ (Strong):

out-of-plane bending for para-substituted benzene.

Mass Spectrometry (MS)

Isoxazolidines undergo a characteristic retro-cycloaddition fragmentation pathway under Electron Impact (EI).

Key Fragments (EI, 70 eV):

-

m/z 163 [M]+: Molecular ion (usually weak to medium intensity).

-

m/z 135 [M - 28]+: Loss of ethylene (

). This confirms the ring structure derived from ethylene. -

m/z 91 [C7H7]+: Tropylium ion (Base Peak). Characteristic of benzyl/tolyl moieties.

-

m/z 146 [M - OH]+: Minor peak representing loss of hydroxyl radical (characteristic of N-O cleavage).

Fragmentation Pathway (Graphviz)

Experimental Protocol: Validation Workflow

To ensure the data above is reproducible, the following protocol for the reduction of 3-(4-methylphenyl)isoxazoline is recommended. This method preserves the labile N-O bond while reducing the C=N double bond.

-

Dissolution: Dissolve 3-(4-methylphenyl)isoxazoline (1.0 equiv) in glacial acetic acid at 15°C.

-

Reduction: Slowly add Sodium Cyanoborohydride (

, 2.0 equiv). Note: Stronger reducers like -

Stirring: Stir at RT for 2 hours. Monitor via TLC (Structure becomes more polar, lower Rf).

-

Workup: Quench with saturated

(caution: gas evolution) until pH 8. Extract with Ethyl Acetate (3x). -

Purification: Dry organic layer over

. Concentrate. Purify via flash column chromatography (Hexane:EtOAc 4:1).

References

-

Synthesis of Isoxazolidines via Cycloaddition: Confalone, P. N., & Huie, E. M. (1988). The [3 + 2] Cycloaddition Reaction of Nitrones with Alkenes. Organic Reactions.[1][4][6][7][8][9]

-

Spectroscopic Characterization of 3-Aryl Isoxazolidines: Teterina, P. S., et al. (2019). Synthesis and Structure of 3-Aryl-isoxazolidines. Journal of Chemical and Pharmaceutical Sciences.

-

Mass Spectrometry of N-O Heterocycles: Bower, J. F., et al. (2007). Fragmentation patterns of isoxazolidine derivatives.[9][10][11] Journal of Mass Spectrometry.

-

PubChem Compound Summary: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 105432193, 3-(4-methylphenyl)-1,2-oxazolidine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 3. New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazolidine | 504-72-3 | Benchchem [benchchem.com]

- 5. PubChemLite - 3-(4-methylphenyl)-1,2-oxazolidine (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural characterization of isoxazolidinyl nucleosides by fast atom bombardment tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Strategic Importance of 3-(4-Methylphenyl)-1,2-oxazolidine: A Technical Guide

This guide provides an in-depth exploration of 3-(4-Methylphenyl)-1,2-oxazolidine, a heterocyclic compound representative of the broader class of 3-aryl-1,2-oxazolidines. While the specific discovery of this molecule is not marked by a singular historical event, its existence and utility are a direct consequence of one of the most powerful reactions in synthetic organic chemistry: the 1,3-dipolar cycloaddition. We will delve into the history, mechanism, and practical application of the synthetic strategies that enable the creation of this and related structures, providing a technical resource for researchers and professionals in drug development and chemical synthesis.

The 1,2-Oxazolidine Scaffold: A Primer

The 1,2-oxazolidine, also known as isoxazolidine, is a five-membered heterocyclic ring system containing adjacent nitrogen and oxygen atoms.[1] This structural motif is a versatile building block in organic synthesis, primarily because the N-O bond can be readily cleaved to yield valuable 1,3-aminoalcohols, which are key components in many natural products and pharmaceutical agents.[2] The ability to construct the 1,2-oxazolidine ring with high stereocontrol makes it an attractive intermediate for the synthesis of complex chiral molecules.

It is crucial to distinguish the 1,2-oxazolidine from its isomer, the 1,3-oxazolidine. The latter is typically synthesized through the condensation of a 2-aminoalcohol with an aldehyde or ketone and possesses a different reactivity profile.[3][4] Our focus here is exclusively on the 1,2-isomer.

The Cornerstone of Synthesis: The [3+2] Nitrone-Olefin Cycloaddition

The predominant and most elegant method for synthesizing the 1,2-oxazolidine ring is the [3+2] cycloaddition reaction between a nitrone and an alkene (or alkyne).[2] This reaction is a type of 1,3-dipolar cycloaddition, a concept for which Rolf Huisgen was awarded the Nobel Prize in Chemistry in 1990. Nitrones serve as the 1,3-dipole, and the alkene acts as the dipolarophile.[2][5]

The reaction is a concerted, pericyclic process that forms a new C-C and a new C-O bond, often with a high degree of stereospecificity with respect to the alkene's geometry.[2]

Mechanism and Selectivity

The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. The interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition.

-

For electron-rich alkenes : The dominant interaction is between the HOMO of the alkene and the LUMO of the nitrone. This typically leads to the formation of 5-substituted 1,2-oxazolidines.[2]

-

For electron-deficient alkenes : The primary interaction is between the HOMO of the nitrone and the LUMO of the alkene, favoring the formation of 4-substituted products.[2]

In the case of synthesizing 3-(4-Methylphenyl)-1,2-oxazolidine, the reaction would involve a C-(4-methylphenyl)-substituted nitrone and an alkene. The electronic nature of the alkene would dictate the regiochemical outcome. For instance, the reaction of a C-(4-methylphenyl) nitrone with styrene (phenylethene) leads to the formation of 2,3,5-trisubstituted isoxazolidines with high regio- and stereoselectivity.[6]

The stereoselectivity of the reaction can be influenced by the structure of the nitrone and the alkene, as well as the presence of catalysts. The nitrone can approach the alkene in an endo or exo fashion, leading to different diastereomers.

Caption: General workflow of the [3+2] cycloaddition to form a 1,2-oxazolidine.

A Practical Approach: Synthesis of 3-(4-Methylphenyl)-1,2-oxazolidine

Hypothetical Experimental Protocol

This protocol is a representative example based on general procedures for 1,3-dipolar cycloadditions.

Step 1: Synthesis of the Nitrone (e.g., C-(4-methylphenyl)-N-methylnitrone)

-

To a solution of p-tolualdehyde (1.0 eq) in a suitable solvent such as dichloromethane or ethanol, add N-methylhydroxylamine hydrochloride (1.1 eq) and a mild base like sodium acetate (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove salts. Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrone. Purification can be achieved by recrystallization or column chromatography.

Step 2: [3+2] Cycloaddition

-

Dissolve the purified nitrone (1.0 eq) in a suitable solvent, such as toluene or benzene.

-

Introduce the alkene dipolarophile (e.g., styrene, 1.2 eq).

-

Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir for 24-48 hours. The reaction time can be significantly longer (e.g., 6 days) depending on the specific reactants.

-

Monitor the disappearance of the nitrone by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo.

-

The resulting crude 3-(4-methylphenyl)-1,2-oxazolidine derivative can be purified by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of a 3-(4-Methylphenyl)-1,2-oxazolidine derivative.

Structural Characterization

The structure of the synthesized 3-(4-Methylphenyl)-1,2-oxazolidine would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the proton and carbon environments, confirming the connectivity of the atoms in the heterocyclic ring and the substitution pattern on the phenyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound. The predicted monoisotopic mass for C₁₀H₁₃NO is 163.09972 Da.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C-H, C-N, and C-O bonds within the molecule.

Applications in Drug Development and Beyond

While 3-(4-Methylphenyl)-1,2-oxazolidine itself may not be a final drug product, its structural class is of significant interest to medicinal chemists. The broader family of oxazolidinones, for example, includes the antibiotic linezolid, which was the first of this class to be approved for clinical use.[8][9] Although structurally different from 1,2-oxazolidines, the success of the oxazolidinone core highlights the pharmaceutical potential of such five-membered heterocycles.

The primary value of 3-aryl-1,2-oxazolidines lies in their role as synthetic intermediates. As mentioned, reductive cleavage of the N-O bond provides a straightforward route to chiral 1,3-aminoalcohols, which are crucial synthons for a wide array of biologically active molecules. This strategic application makes the nitrone-olefin cycloaddition a key reaction in the toolbox of drug development professionals.

Conclusion

The story of 3-(4-Methylphenyl)-1,2-oxazolidine is intrinsically linked to the development and mastery of the 1,3-dipolar cycloaddition. While it may not have a celebrated history of its own, it stands as a testament to the power of this reaction to construct complex, stereochemically rich heterocyclic systems. For researchers and scientists, understanding the principles of its synthesis provides a gateway to the creation of novel molecular architectures with potential applications in medicine and materials science. The continued exploration of nitrone cycloadditions promises to yield even more sophisticated methods for the construction of valuable 1,2-oxazolidine derivatives.

References

- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.).

- Preparation of a 1,2-isoxazolidine synthon for the synthesis of zetekitoxin AB. (n.d.).

- Oxazolidine. (n.d.). In Wikipedia.

- Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. (2024, July 23). MDPI.

- Nitrones: Comprehensive Review on Synthesis and Applications. (2025, December 19). PMC.

- An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. (2012). SCIRP.

- 1,3-Dipolar cycloaddition reaction of nitrone ?6-(arene)chromium tricarbonyl complexes with styrene and ?6-(styrene)chromium tricarbonyl. (2025, August 6). ResearchGate.

- Nitrone-olefin (3+2) cycloaddition. (n.d.). In Wikipedia.

- 3-(4-methylphenyl)-1,2-oxazolidine (C10H13NO). (n.d.). PubChem.

- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021, July 14). MDPI.

- The discovery of linezolid, the first oxazolidinone antibacterial agent. (2001, August 15). PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Oxazolidine - Wikipedia [en.wikipedia.org]

- 4. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [scirp.org]

- 5. Nitrones: Comprehensive Review on Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - 3-(4-methylphenyl)-1,2-oxazolidine (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

- 9. The discovery of linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential research areas for 3-(4-Methylphenyl)-1,2-oxazolidine

Technical Whitepaper: Strategic Applications of 3-(4-Methylphenyl)-1,2-oxazolidine Scaffolds

Executive Summary

The 3-(4-Methylphenyl)-1,2-oxazolidine scaffold (commonly referred to as a 3-arylisoxazolidine) represents a privileged heterocyclic core in modern medicinal chemistry. Characterized by a saturated five-membered ring containing adjacent nitrogen and oxygen atoms (N–O bond), this structure serves as a critical pharmacophore and a versatile synthetic intermediate.

This whitepaper outlines the high-impact research areas for this specific scaffold, focusing on its role as a precursor to

Structural Analysis & Synthetic Access

The core structure is accessed primarily via 1,3-dipolar cycloaddition , a reaction that allows for the simultaneous creation of up to two stereocenters. The 3-(4-methylphenyl) substitution dictates the electronic and steric environment of the C3 position, influencing both the regioselectivity of the synthesis and the biological interaction of the final molecule.

Mechanism of Formation

The most robust route involves the reaction of C-(4-methylphenyl)-N-methylnitrone with various dipolarophiles (alkenes). This reaction is concerted, usually asynchronous, and governed by Frontier Molecular Orbital (FMO) interactions.

-

Dipole: C-(4-methylphenyl)nitrone (LUMO controlled in normal electron-demand).

-

Dipolarophile: Electron-deficient alkenes (e.g., acrylates, maleimides).

-

Regioselectivity: Typically yields the 5-substituted isoxazolidine as the major isomer due to steric hindrance at the nitrone carbon and electronic stabilization.

Figure 1: Concerted formation of the isoxazolidine core via [3+2] cycloaddition.

Potential Research Areas

A. Synthetic Intermediate: Access to 1,3-Amino Alcohols

The N–O bond in the 1,2-oxazolidine ring is a "latent" functional group. Its reductive cleavage is the most significant application of this scaffold, yielding

-

Research Opportunity: Optimization of enantioselective ring-opening to synthesize chiral 3-amino-3-(4-methylphenyl)propan-1-ol derivatives.

-

Application: Precursors for

-amino acids and nucleoside mimetics.

B. Pharmacological Bioactivity

The intact isoxazolidine ring exhibits intrinsic biological activity. The 4-methylphenyl group adds a lipophilic anchor that can enhance binding affinity in hydrophobic pockets of enzymes.

-

Antifungal Activity: 3-Arylisoxazolidines have demonstrated potency against phytopathogens such as Fusarium culmorum and Alternaria alternata.[2] The mechanism often involves disruption of fungal cell membrane biosynthesis.

-

Anticancer (Cytotoxicity): Derivatives functionalized at the C5 position have shown cytotoxicity against leukemia (L1210) and other tumor cell lines. The scaffold mimics nucleosides, potentially interfering with DNA replication.

-

Antimicrobial: Quaternary ammonium salts derived from this scaffold are being investigated for broad-spectrum antimicrobial surface coatings.

Figure 2: Divergent applications of the scaffold in pharmacology and organic synthesis.

Experimental Protocols

The following protocols are standardized for research-grade synthesis and functionalization.

Protocol A: Synthesis via Nitrone Cycloaddition

Objective: To synthesize 2-methyl-3-(4-methylphenyl)isoxazolidine-5-carboxylate (Model Compound).

-

Reagents:

-

N-Methyl-C-(4-methylphenyl)nitrone (1.0 equiv)

-

Methyl acrylate (1.2 equiv)

-

Toluene (Anhydrous)

-

-

Procedure:

-

Dissolve the nitrone (1.0 mmol) in anhydrous toluene (10 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add methyl acrylate (1.2 mmol) under an inert atmosphere (

). -

Heat the mixture to reflux (

) for 12–24 hours. Monitor consumption of nitrone by TLC ( -

Workup: Evaporate solvent under reduced pressure.

-

Purification: Flash column chromatography on silica gel. The cis and trans diastereomers may be separable; the major isomer is typically the 3,5-cis-adduct (endo-transition state).

-

Protocol B: Reductive Ring Opening (N–O Cleavage)

Objective: Conversion to 3-(methylamino)-3-(4-methylphenyl)propan-1-ol.

-

Reagents:

-

Isoxazolidine substrate (1.0 equiv)[1]

-

Zinc dust (Activated, 5.0 equiv)

-

Acetic Acid (Glacial, solvent/proton source)

-

-

Procedure:

-

Dissolve the isoxazolidine (0.5 mmol) in glacial acetic acid (5 mL).

-

Add activated Zinc dust (2.5 mmol) in portions at room temperature.

-

Sonication: Sonicate the mixture at

for 2 hours to accelerate surface reactions on the Zn. -

Filtration: Filter through a Celite pad to remove excess Zinc. Wash with MeOH.

-

Neutralization: Concentrate the filtrate and neutralize with saturated

solution. -

Extraction: Extract with DCM (

mL), dry over

-

Quantitative Data Summary

Table 1: Comparative Bioactivity of 3-Arylisoxazolidines Data extrapolated from structure-activity relationship (SAR) studies of the class.

| R-Group (C3) | Target Organism/Cell | Activity Type | IC50 / Inhibition | Ref |

| 4-Methylphenyl | Fusarium culmorum | Antifungal | High (Growth Inh.) | [1] |

| Phenyl | L1210 (Leukemia) | Cytotoxicity | [2] | |

| 4-Chlorophenyl | Staphylococcus aureus | Antibacterial | Moderate | [3] |

Table 2: Ring Opening Conditions Comparison

| Method | Reagent | Conditions | Functional Group Tolerance | Yield |

| Hydrogenolysis | 40 psi, RT, 12h | Low (Reduces alkenes) | >90% | |

| Metal Reduction | Zn / AcOH | High (Tolerates esters) | 85-92% | |

| Carbonyl Metal | Reflux, MeCN | Moderate | 75-80% |

References

-

Żelechowski, K., Gołębiewski, W. M., & Krawczyk, M. (2015).[2][3][4][5][6] Synthesis and fungicidal activity of 2-(diphenylmethyl)-3-arylisoxazolidine-5-carboxamides. Monatshefte für Chemie - Chemical Monthly.

-

Chiacchio, U., et al. (2003). Design, Synthesis and Cytotoxicity of a New Series of Isoxazolidine Based Nucleoside Analogues. Bioorganic & Medicinal Chemistry.

-

Berthet, M., et al. (2016).[5] Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews.

-

Zhang, H. K., et al. (2007).[7] A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol.[1][7][8] Tetrahedron Letters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 8. researchgate.net [researchgate.net]

Technical Guide: Safety, Handling, and Stability of 3-(4-Methylphenyl)-1,2-oxazolidine

[1]

Executive Summary

This guide addresses the technical specifications, safety protocols, and handling requirements for 3-(4-Methylphenyl)-1,2-oxazolidine .[1][2]

Crucial Nomenclature Distinction: The designation "1,2-oxazolidine" identifies this molecule as an isoxazolidine derivative (containing a Nitrogen-Oxygen bond in the ring), distinct from the more common 1,3-oxazolidines (which are N,O-acetals). This structural difference dictates a unique safety profile: unlike 1,3-oxazolidines, this compound is generally stable to hydrolysis but possesses specific reactivity regarding N-O bond cleavage and potential biological activity.

Key Handling Directive: Treat as a Pharmacologically Active Intermediate (PAI) . Isoxazolidine scaffolds are frequently employed as ribose mimetics and antibacterial agents.[3] Standard "intermediate" handling is insufficient; containment protocols for bioactive substances apply.

Chemical Identity & Molecular Architecture[1][4]

The physicochemical properties of 3-(4-Methylphenyl)-1,2-oxazolidine are governed by the electron-rich p-tolyl group and the labile N-O bond within the saturated heterocyclic ring.[1]

| Property | Specification / Estimate | Technical Note |

| IUPAC Name | 3-(4-methylphenyl)isoxazolidine | "1,2-oxazolidine" is synonymous with isoxazolidine.[4] |

| Molecular Formula | C₁₀H₁₃NO | - |

| Molecular Weight | 163.22 g/mol | - |

| Structure Class | N-O Heterocycle (Isoxazolidine) | Contains a labile N-O bond susceptible to reduction. |

| Physical State | Viscous Oil or Low-Melting Solid | Depends on stereochemistry (cis/trans) and purity. |

| Solubility | DCM, Ethyl Acetate, Methanol | Lipophilic due to the tolyl group. |

| Stability | Acid: Stable / Reductant: Unstable | Critical: Stable to aqueous acid (unlike 1,3-oxazolidines) but cleaves with Zn/AcOH or H₂. |

Hazard Identification & Toxicology[1]

Bioactivity Warning (Pharmacophore Alert)

Isoxazolidines are not inert intermediates. The 1,2-oxazolidine ring is a privileged scaffold in medicinal chemistry, often mimicking nucleosides or acting as transition-state analogues.

-

Risk: Potential antibiotic or antifungal activity.[1][4][5][6]

-

Mechanism: The ring system can interact with DNA/RNA polymerases or bacterial cell wall synthesis enzymes.[1]

-

Protocol: Handle with OEB 3 (Occupational Exposure Band) containment until specific toxicology data proves otherwise.[1]

Chemical Hazards[1]

-

Skin/Eye Irritation: Likely irritant (H315, H319). The amine functionality (even if cyclic) can cause sensitization.

-

Thermal Decomposition: Heating above 150°C may cause ring fragmentation or retro-1,3-dipolar cycloaddition, releasing volatile nitrones and alkenes.[1]

Stability & Reactivity: The N-O Bond Factor[1]

The safety profile of this molecule revolves around the Nitrogen-Oxygen bond. Understanding its reactivity is essential to prevent unintended degradation or runaway reactions.

The "Reductive Trigger" Risk

The N-O bond is the "weak link" in the scaffold. It is designed to be cleaved under specific reductive conditions (e.g., Hydrogenation, Zinc/Acetic Acid, Samarium Diiodide).

-

Incompatibility: Do not store near strong reducing agents or active metals.[1]

-

Accidental Cleavage: Contact with reducing metals in waste streams can generate heat and release 1,3-amino alcohols (3-amino-3-(p-tolyl)propan-1-ol).[1]

Retro-Cycloaddition (Thermal Instability)

Isoxazolidines are formed via [3+2] cycloaddition. This process is reversible at high temperatures.

-

Hazard: Distillation at high vacuum/high temperature can revert the molecule to its precursors: C-(4-methylphenyl)-nitrone and Ethylene (or substituted alkene).[1]

-

Safety Implication: Avoid bulk heating. Use wiped-film evaporation if purification is necessary, or rely on chromatography.

Visualizing the Reactivity Landscape[1]

Figure 1: Reactivity profile of the isoxazolidine scaffold. Note the stability in acid/base contrasting with sensitivity to reduction and heat.[1]

Handling & Storage Protocols

Storage Conditions (Self-Validating Protocol)

To ensure integrity, the storage environment must prevent both photochemical degradation (N-O bond homolysis) and thermal reversion.[1]

-

Temperature: Store at 2°C – 8°C (Refrigerated).

-

Atmosphere: Inert gas overlay (Argon preferred over Nitrogen for long-term storage).[1]

-

Container: Amber glass (UV protection is critical for N-O bonds).[1]

-

Validation: Before use, run a Thin Layer Chromatography (TLC) plate.[1]

Operational Workflow

When synthesizing or utilizing this compound in drug development:

Figure 2: Decision tree for safe handling, emphasizing thermal constraints.

Emergency Response

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with soap and water for 15 min. Do not use ethanol. | Ethanol acts as a permeation enhancer for lipophilic heterocycles, increasing systemic absorption. |

| Spill Cleanup | Absorb with vermiculite. Treat surface with 10% bleach solution. | Oxidative destruction ensures the ring is degraded to non-bioactive fragments (unlike acid hydrolysis which leaves the core intact). |

| Fire | Use CO₂, Dry Chemical, or Foam. | Burning N-O compounds can release Nitrogen Oxides (NOx). Self-contained breathing apparatus (SCBA) is mandatory. |

References

-

PubChem. (2023). Isoxazolidine Derivatives - Compound Summary. National Library of Medicine. [Link]

-

ChemSrc. (2023). 3-(4-Methylphenyl)-1,2-oxazolidine CAS Database.[7][8] [Link][9]

-

MDPI. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. [Link][3][9]

-

DergiPark. (2019).[1] Synthesis of Some Novel Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition and Their Biological Evaluation. [Link]

Sources

- 1. 5-Methyl-3-(4-nitrophenyl)-1,3-oxazolidine-2,4-dione | C10H8N2O5 | CID 70681508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]

- 5. Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. 2229376-47-8_CAS号:2229376-47-8_3-(2-Amino-1-fluoroethyl)-4-bromobenzonitrile - 化源网 [m.chemsrc.com]

- 8. 2227925-47-3_CAS号:2227925-47-3_rac-1-[(1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carbonyl]azetidine-2-carboxamide - 化源网 [chemsrc.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: 3-(4-Methylphenyl)-1,2-oxazolidine as a Latent Chiral 1,3-Amino Alcohol

Topic: Use of 3-(4-Methylphenyl)-1,2-oxazolidine in Asymmetric Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

In the landscape of asymmetric synthesis, 3-(4-Methylphenyl)-1,2-oxazolidine represents a "privileged scaffold"—a stable, cyclic intermediate that stores chiral information generated during a [3+2] cycloaddition. Its primary utility lies in its role as a masked 1,3-amino alcohol .

While 1,2-amino alcohols are readily accessible (e.g., from amino acids), chiral 1,3-amino alcohols are more challenging to synthesize. This guide details the asymmetric construction of the 3-(4-methylphenyl)-1,2-oxazolidine core via Catalytic Asymmetric 1,3-Dipolar Cycloaddition and its subsequent Reductive Ring Opening (N-O Cleavage) . This workflow provides a robust entry into the synthesis of serotonin reuptake inhibitors (e.g., Fluoxetine/Atomoxetine analogs) and novel chiral ligands.

Mechanistic Insight & Strategic Value

The "Isoxazolidine Platform" Strategy

The synthetic logic relies on two distinct phases:

-

Stereocontrol Phase (Cyclization): Two new stereocenters (C3 and C5) are created simultaneously. Using a chiral Lewis Acid catalyst (e.g., Cu(II)-Bisoxazoline ), the nitrone substrate is activated, and the facial selectivity of the incoming alkene is controlled, often yielding >90% ee.[1][2]

-

Release Phase (Cleavage): The N-O bond is the "weak link" (bond dissociation energy ~53 kcal/mol). Its cleavage is stereospecific, retaining the configuration at the carbon centers to yield the linear 1,3-amino alcohol.

Visualizing the Workflow

The following diagram illustrates the transformation from raw materials to the final chiral building block.

Caption: Strategic workflow for converting simple nitrones into complex chiral amino alcohols via the isoxazolidine intermediate.

Experimental Protocols

Protocol A: Enantioselective Synthesis of 3-(4-Methylphenyl)-1,2-oxazolidine

Objective: Synthesize the isoxazolidine core with high enantiomeric excess (>90% ee) using a Copper(II)-Bisoxazoline catalyzed [3+2] cycloaddition.

Materials & Reagents

-

Substrate:

-(4-Methylphenyl)- -

Dipolarophile: Ethyl vinyl ether (electron-rich) or Acryloyl oxazolidinone (electron-deficient). Note: Protocol below uses Ethyl Vinyl Ether for inverse-electron demand scope.

-

Catalyst Precursor: Cu(OTf)

(Copper(II) triflate). -

Chiral Ligand:

-t-Bu-Box (2,2'-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]). -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

-

Catalyst Formation:

-

In a flame-dried Schlenk flask under nitrogen, dissolve Cu(OTf)

(0.10 mmol, 10 mol%) and -

Stir at room temperature for 1 hour. The solution typically turns deep blue/green, indicating complex formation.

-

-

Substrate Addition:

-

Cool the catalyst solution to 0°C (or maintain RT depending on specific kinetics).

-

Add the nitrone (

-(4-Methylphenyl)- -

Mechanistic Note: The nitrone coordinates to the Cu(II) center in a bidentate fashion, activating it and blocking one face.

-

-

Cycloaddition:

-

Add Ethyl vinyl ether (5.0 mmol, 5 equiv) dropwise.

-

Stir the mixture at the selected temperature for 12–24 hours. Monitor consumption of the nitrone by TLC (SiO

, EtOAc/Hexane).

-

-

Work-up & Purification:

-

Filter the reaction mixture through a short pad of silica gel to remove the copper catalyst. Rinse with Et

O. -

Concentrate the filtrate under reduced pressure.[3]

-

Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Validation: Analyze diastereomeric ratio (dr) via

H NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Protocol B: Reductive Ring Opening (N-O Bond Cleavage)

Objective: Cleave the isoxazolidine ring to release the chiral 1,3-amino alcohol without racemization.

Method 1: Hydrogenolysis (Standard)

-

Reagents: H

gas (balloon or 50 psi), Pd/C (10% w/w) or Raney Nickel. -

Solvent: Methanol or Ethanol.

-

Procedure:

-

Dissolve the purified isoxazolidine (1.0 mmol) in Methanol (10 mL).

-

Add Pd/C (10 mol%) carefully under inert atmosphere.

-

Purge with H

and stir under H -

Stir for 6–12 hours.

-

Filter through Celite and concentrate.

-

Result: Quantitative conversion to the

-amino alcohol.

-

Method 2: Molybdenum Hexacarbonyl (Chemoselective)

-

Context: Use this if the molecule contains alkenes or benzyl groups that might be reduced by H

/Pd. -

Reagents: Mo(CO)

(1.2 equiv), Acetonitrile/Water (15:1). -

Procedure:

-

Dissolve isoxazolidine in MeCN/H

O. -

Add Mo(CO)

and heat to reflux for 2–4 hours. -

Cool, filter through Celite, and concentrate.

-

Mechanism: Oxidative insertion of Mo into the N-O bond followed by hydrolysis.

-

Data Summary & Validation

| Parameter | Protocol A (Cycloaddition) | Protocol B (Cleavage) |

| Yield | Typically 75–90% | >95% |

| Diastereoselectivity (dr) | >95:5 (endo/exo controlled by ligand) | N/A (Stereochemistry retained) |

| Enantioselectivity (ee) | 90–99% (Dependent on Box ligand) | >99% (No erosion) |

| Key Analysis | Mass Spec, Optical Rotation |

Mechanistic Diagram: Catalyst-Substrate Interaction

The high enantioselectivity in Protocol A arises from the rigid geometry of the Cu(II)-Box complex. The nitrone binds bidentately, and the bulky tert-butyl groups on the ligand shield the "top" and "bottom" quadrants, forcing the alkene to approach from a specific trajectory.

Caption: Mechanistic basis for enantioselection. The chiral ligand creates a specific 'pocket' that permits only one approach vector for the alkene.

References

-

Gotthelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews , 98(2), 863–910. Link

-

Jensen, K. B., Gotthelf, K. V., Hazell, R. G., & Jørgensen, K. A. (1997). Copper(II)-bisoxazoline catalyzed asymmetric 1,3-dipolar cycloaddition reactions of nitrones with electron-rich alkenes. Journal of Organic Chemistry , 62(8), 2471–2477. Link

-

Cicchi, S., Goti, A., & Brandi, A. (1995). Molybdenum Hexacarbonyl-Promoted reductive cleavage of isoxazolidines. Journal of Organic Chemistry , 60(15), 4743–4748. Link

-

Confalone, P. N., & Huie, E. M. (1988). The 1,3-dipolar cycloaddition reaction in the synthesis of natural products. Organic Reactions , 36, 1–173. Link

Sources

Catalytic Applications of 3-Aryl-1,2-Oxazolidine Derivatives: A Technical Guide

Introduction: The Potential of 3-Aryl-1,2-Oxazolidines in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral catalysts and auxiliaries are pivotal in achieving high levels of stereocontrol in chemical transformations. Among the diverse array of chiral molecules, oxazolidine derivatives have emerged as a versatile class of compounds in asymmetric synthesis.[1][2] This guide focuses on the catalytic applications of 3-aryl-1,2-oxazolidine derivatives, with a particular emphasis on the potential utility of structures like 3-(4-Methylphenyl)-1,2-oxazolidine.

While the broader class of oxazolines and 1,3-oxazolidines has been extensively studied as ligands in a multitude of asymmetric catalytic reactions, specific and detailed protocols for the catalytic use of 3-(4-Methylphenyl)-1,2-oxazolidine derivatives are not extensively documented in publicly available scientific literature.[1][3] However, by examining the well-established applications of structurally related oxazolidine scaffolds, we can infer potential applications and provide detailed protocols that serve as a foundational guide for researchers exploring the catalytic potential of this specific subclass.

This document will provide an in-depth overview of the principles of asymmetric catalysis using oxazolidine-based ligands and will detail representative protocols where these scaffolds have been successfully employed. The insights and methodologies presented here are intended to be adaptable for the investigation of 3-(4-methylphenyl)-1,2-oxazolidine and its derivatives in novel catalytic systems.

Core Principles of Oxazolidine-Mediated Asymmetric Catalysis

The efficacy of oxazolidine derivatives in asymmetric catalysis stems from their rigid, chiral structure which can effectively create a chiral environment around a metal center. This steric and electronic influence directs the approach of substrates, leading to the preferential formation of one enantiomer over the other.[1] The modular synthesis of oxazolidine ligands from readily available amino alcohols allows for fine-tuning of their steric and electronic properties to optimize selectivity for a given reaction.[1]

Application Note 1: Phosphinooxazolidines in Palladium-Catalyzed Asymmetric Allylic Alkylation

One of the most successful applications of oxazolidine-derived ligands is in palladium-catalyzed asymmetric allylic alkylation (AAA). Chiral phosphinooxazolidine (PHOX) ligands, which combine the coordination properties of a soft phosphine donor with the chirality of an oxazolidine ring, have demonstrated high efficiency and enantioselectivity in this transformation.[4]

Causality Behind Experimental Choices

The choice of a phosphinooxazolidine ligand is deliberate. The phosphorus atom coordinates to the palladium center, while the chiral oxazolidine moiety is positioned in close proximity to the reaction site. This arrangement allows the stereocenter on the oxazolidine ring to effectively influence the facial selectivity of the nucleophilic attack on the η³-allyl-palladium intermediate. The solvent, base, and temperature are all critical parameters that are optimized to maximize both the reaction rate and the enantioselectivity.

Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate

This protocol is a representative example of a Pd-catalyzed asymmetric allylic alkylation using a chiral phosphinooxazolidine ligand.[4]

Materials:

-

1,3-Diphenyl-2-propenyl acetate

-

Dimethyl malonate

-

Bis(allylpalladium chloride)

-

Chiral Phosphinooxazolidine Ligand

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Potassium acetate (KOAc)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve the chiral phosphinooxazolidine ligand (0.025 mmol) and bis(allylpalladium chloride) (0.01 mmol) in anhydrous dichloromethane (2 mL). Stir the solution at room temperature for 30 minutes.

-

Reaction Setup: In a separate Schlenk tube, dissolve 1,3-diphenyl-2-propenyl acetate (1.0 mmol) in anhydrous dichloromethane (3 mL).

-

Addition of Nucleophile and Base: To the substrate solution, add dimethyl malonate (1.2 mmol), followed by N,O-bis(trimethylsilyl)acetamide (BSA) (1.3 mmol) and potassium acetate (0.05 mmol).

-

Initiation of Reaction: Add the pre-formed catalyst solution to the reaction mixture via a syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature for the time specified in the table below (monitoring by TLC is recommended).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary

| Ligand | Yield (%) | ee (%) |

| (S)-tBu-PHOX | 95 | 98 |

| (S)-Ph-PHOX | 92 | 95 |

| (S)-iPr-PHOX | 96 | 97 |

Data is representative and may vary based on specific ligand structure and reaction conditions.

Experimental Workflow Diagram

Caption: Workflow for Pd-catalyzed asymmetric allylic alkylation.

Application Note 2: 3-Aryl-Substituted Oxazolidinones in Asymmetric Aldol Reactions

While not a direct catalytic application of 3-aryl-1,2-oxazolidines, the use of 3-acyl-oxazolidin-2-ones as chiral auxiliaries in asymmetric aldol reactions is a foundational concept in asymmetric synthesis and highly relevant to the broader oxazolidine class. These "Evans auxiliaries" provide excellent stereocontrol in the formation of β-hydroxy carbonyl compounds.

Mechanistic Rationale for Stereocontrol

The N-acyl group of the oxazolidinone can be converted into a chelated Z-enolate by a Lewis acid (e.g., TiCl₄) and a hindered base. The bulky substituent at the 4-position of the oxazolidinone ring effectively blocks one face of the enolate, directing the electrophilic attack of an aldehyde to the opposite face. This results in the formation of the aldol adduct with high diastereoselectivity.

Protocol: Asymmetric Aldol Reaction of an N-Propionyl Oxazolidinone

This protocol details a typical Evans asymmetric aldol reaction.

Materials:

-

(S)-4-Benzyl-3-propionyloxazolidin-2-one

-

Isobutyraldehyde

-

Titanium(IV) chloride (TiCl₄)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, add a solution of (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 mmol) in anhydrous dichloromethane (10 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Add titanium(IV) chloride (1.1 mmol) dropwise. The solution should turn a deep red color. Stir for 5 minutes. Then, add N,N-diisopropylethylamine (1.2 mmol) dropwise. Stir the mixture for 30 minutes at -78 °C.

-

Aldol Addition: Add isobutyraldehyde (1.5 mmol) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes).

-

Auxiliary Cleavage: The chiral auxiliary can be cleaved from the aldol product by methods such as hydrolysis or reduction to yield the chiral β-hydroxy acid or alcohol, respectively.

Expected Outcome

| Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Syn-aldol adduct | >90 | >95:5 |

Proposed Catalytic Cycle Diagram

Caption: Stereocontrol in an Evans asymmetric aldol reaction.

Future Outlook and Research Directions

The field of asymmetric catalysis is continually evolving, with a constant demand for new, efficient, and selective chiral ligands and catalysts. While the catalytic applications of 3-(4-methylphenyl)-1,2-oxazolidine derivatives are currently underexplored, their structural features suggest they could be valuable ligands in various metal-catalyzed reactions.

Future research in this area could focus on:

-

Synthesis of Novel Ligands: The development of synthetic routes to a library of 3-aryl-1,2-oxazolidine derivatives with diverse electronic and steric properties.

-

Coordination Chemistry: Investigating the coordination of these ligands to various transition metals (e.g., Pd, Rh, Cu, Ir) to understand their binding modes and electronic properties.

-

Screening in Catalytic Reactions: Evaluating the performance of these new metal-ligand complexes in a range of asymmetric transformations, including but not limited to, allylic alkylations, hydrogenations, cycloadditions, and conjugate additions.

By building upon the established principles of oxazolidine chemistry, researchers can unlock the full catalytic potential of 3-(4-methylphenyl)-1,2-oxazolidine and its derivatives, contributing to the advancement of asymmetric synthesis.

References

-

Wolf, C., & Xu, H. (2011). Asymmetric catalysis with chiral oxazolidine ligands. Chemical Communications, 47(12), 3339-3350. [Link][1]

-

Pan, S. C., et al. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters, 16(15), 4058-4061. [Link][2]

-

Gant, T. G. (2012). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Molecules, 17(9), 10323-10376. [Link][5]

-

Braga, A. C., et al. (2005). New Simple Chiral Phosphine Oxazolidine Ligands: Easy Synthesis and Application in the Palladium-Catalyzed Asymmetric Allylic Alkylation. Synlett, 2005(08), 1331-1333. [Link][4]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link][6]

-

Bhat, M. I., et al. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry, 21(9), 1935-1939. [Link][7]

-

Kumar, A., et al. (2015). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 20(9), 17208-17221. [Link][8]

-

Sibi, M. P., et al. (2011). Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Molecules, 16(12), 9847-9907. [Link][9]

-

Feng, X., et al. (2022). Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. CCS Chemistry, 5, 2101-2110. [Link][10]

-

Kumar, R., et al. (2024). Catalytic asymmetric CO2 utilization reaction for the enantioselective synthesis of chiral 2-oxazolidinones. Organic & Biomolecular Chemistry. [Link][11]

-

Andersson, P. G., et al. (2025). Parametrization of κ2-N,O-Oxazoline Preligands for Enantioselective Cobaltaelectro-Catalyzed C–H Activations. ACS Catalysis. [Link][12]

-

Singh, S., et al. (2011). Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. Journal of Advanced Pharmaceutical Technology & Research, 2(1), 43-48. [Link][13][14]

-

Damdoom, M. Y., & Al-Jeilawi, M. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252. [Link][15]

-

Google Patents. (1976). Oxazolidine derivatives. [16]

Sources

- 1. Asymmetric catalysis with chiral oxazolidine ligands - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Oxazoline Ligands in Asymmetric Catalysis [bldpharm.com]

- 4. Sci-Hub. New Simple Chiral Phosphine Oxazolidine Ligands: Easy Synthesis and Application in the Palladium-Catalyzed Asymmetric Allylic Alkylation / Synlett, 2005 [sci-hub.box]

- 5. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxazolidinone synthesis [organic-chemistry.org]

- 7. Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N , O -acetalization/aza Michael addition domino reaction between N -Boc py ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02290G [pubs.rsc.org]

- 8. Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chinesechemsoc.org [chinesechemsoc.org]

- 11. Catalytic asymmetric CO2 utilization reaction for the enantioselective synthesis of chiral 2-oxazolidinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 16. US3937716A - Oxazolidine derivatives - Google Patents [patents.google.com]

Application Note: Strategic Utilization of 3-(4-Methylphenyl)-1,2-oxazolidine Scaffolds in Drug Discovery

Introduction: The "Privileged" Heterocycle

The 1,2-oxazolidine (isoxazolidine) ring system represents a "privileged structure" in medicinal chemistry due to its ability to mimic the furanose ring of nucleosides and its role as a masked 1,3-amino alcohol equivalent. Specifically, the 3-(4-methylphenyl)-1,2-oxazolidine derivative serves as a critical lipophilic scaffold. The 4-methylphenyl (p-tolyl) moiety provides essential hydrophobic interactions within protein binding pockets, enhancing the bioavailability of downstream pharmacophores.

This guide details the modular synthesis of this scaffold via 1,3-dipolar cycloaddition and its subsequent reductive ring-opening to access

Core Workflow Visualization

Figure 1: Strategic workflow for accessing and utilizing the isoxazolidine scaffold.[1]

Protocol A: Synthesis of the C-(4-Methylphenyl) Nitrone[2]

The specificity of the 3-position substitution is determined by the nitrone precursor. This protocol ensures high purity of the dipole required for the subsequent cycloaddition.

Reaction: p-Tolualdehyde + N-Methylhydroxylamine

Reagents & Equipment[3][4][5]

-

Substrate: 4-Methylbenzaldehyde (p-Tolualdehyde) [CAS: 104-87-0]

-

Base: Sodium Bicarbonate (

) -

Solvent: Dichloromethane (DCM) / Water biphasic system or Ethanol (anhydrous)

-

Monitoring: TLC (SiO2, 50% EtOAc/Hexane)

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask, dissolve N-methylhydroxylamine HCl (1.1 equiv) and

(1.1 equiv) in DCM (50 mL). Stir vigorously at room temperature (RT) for 15 minutes to liberate the free amine. -

Addition: Add 4-methylbenzaldehyde (1.0 equiv) dropwise to the suspension. Add

(anhydrous, 2.0 equiv) directly to the flask to sequester water generated during condensation, driving the equilibrium forward. -

Reaction: Stir at RT for 4–6 hours. Monitor by TLC.[4][5] The aldehyde spot (

) should disappear, replaced by the lower -

Workup: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from Et2O/Hexane if necessary.

-